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Compound of Interest

Compound Name:
6-Bromo-2-methylpyrazolo[1,5-

a]pyrimidine

Cat. No.: B1285317 Get Quote

An In-depth Technical Guide to 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine for Drug

Discovery Professionals

This guide provides a detailed overview of the chemical properties, synthesis, and reactivity of

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine, a key heterocyclic intermediate in the

development of novel therapeutics. The information is tailored for researchers, chemists, and

drug development scientists.

Core Chemical Properties
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused

pyrazole and pyrimidine ring system. This scaffold is recognized as a "privileged structure" in

medicinal chemistry due to its prevalence in a wide range of biologically active molecules,

including kinase inhibitors for oncology and anti-inflammatory applications.[1][2] The bromine

atom at the 6-position serves as a versatile synthetic handle for introducing molecular diversity

through various cross-coupling reactions.

Physicochemical Data
The key physicochemical properties of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine are

summarized in the table below. This data is essential for designing synthetic routes, purification

strategies, and formulation studies.
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Property Value Reference(s)

CAS Number 916256-65-0 [3]

Molecular Formula C₇H₆BrN₃ [3]

Molecular Weight 212.05 g/mol [4]

Appearance Yellow Solid [3]

Melting Point 137-138 °C [4][5]

Density (Predicted) 1.76 ± 0.1 g/cm³ [4]

Solubility (DMSO) 0.47 mg/mL [2]

Spectral Data
While specific, publicly archived spectra for this exact compound are not readily available, the

expected NMR signals can be predicted based on its structure and data from analogous

pyrazolo[1,5-a]pyrimidines.

¹H NMR: Protons on the pyrimidine and pyrazole rings are expected to appear in the

aromatic region (typically δ 7.0-9.5 ppm). The methyl group at the 2-position would present

as a singlet in the upfield region (typically δ 2.5-3.0 ppm).

¹³C NMR: Aromatic carbons would resonate in the δ 100-160 ppm range. The methyl carbon

would appear significantly upfield.

Experimental Protocols: Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines is most commonly achieved through the

condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1][6] The

following is a representative protocol for the synthesis of 6-Bromo-2-methylpyrazolo[1,5-
a]pyrimidine.

Synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Reaction Scheme: 3-methyl-1H-pyrazol-5-amine + 2-bromomalonaldehyde → 6-Bromo-2-
methylpyrazolo[1,5-a]pyrimidine
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Materials and Reagents:

3-methyl-1H-pyrazol-5-amine

2-Bromomalonaldehyde

Ethanol (EtOH)

Concentrated Hydrochloric Acid (HCl) or Acetic Acid

Sodium Bicarbonate (NaHCO₃) solution (saturated)

Ethyl Acetate (EtOAc)

Brine

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 3-methyl-1H-pyrazol-5-amine (1.0 eq) in

ethanol. Add a catalytic amount of concentrated HCl or a larger volume of glacial acetic acid

to facilitate the reaction.

Reagent Addition: To the stirred solution, add 2-bromomalonaldehyde (1.0-1.1 eq) portion-

wise at room temperature.

Reaction Execution: Heat the mixture to reflux (approximately 80 °C) and monitor the

reaction progress using Thin Layer Chromatography (TLC). The reaction is typically

complete within 2-4 hours. A precipitate may form as the reaction proceeds.[3]

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid has

precipitated, it can be isolated by filtration and washed with cold ethanol.

Extraction: If no precipitate forms, concentrate the reaction mixture under reduced pressure

to remove the ethanol. To the residue, add ethyl acetate and a saturated solution of sodium

bicarbonate to neutralize the acid. Separate the organic layer, and extract the aqueous layer

with ethyl acetate (2x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and

filter. Remove the solvent in vacuo. The resulting crude solid can be further purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) or by column

chromatography on silica gel to yield the final product as a yellow solid.[3]

Reactivity and Synthetic Utility
The primary utility of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine in drug discovery lies in

the reactivity of its C6-bromo substituent. This position is electronically suitable for various

palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse

compound libraries for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The bromo-

substituent at the 6-position can be efficiently coupled with a wide range of aryl or heteroaryl

boronic acids or esters to introduce new aromatic systems.[7][8] This is a key strategy for

exploring how different substituents at this position impact biological activity.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds.[9] This

reaction enables the introduction of various primary and secondary amines at the 6-position,

providing access to a diverse set of 6-amino-pyrazolo[1,5-a]pyrimidine derivatives.[10] These

derivatives are often crucial for modulating potency, selectivity, and pharmacokinetic properties

of drug candidates.

Visualization of Synthetic Workflow
The following diagram illustrates the central role of 6-Bromo-2-methylpyrazolo[1,5-
a]pyrimidine as a key intermediate in a typical drug discovery workflow, leading to diverse

derivatives for biological screening.
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Starting Materials

Core Synthesis Parallel Diversification (Cross-Coupling)

Derivative Libraries for Screening
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Caption: Synthetic workflow using the target compound for library generation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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